molecular formula C14H13NO2 B3801159 4-(5-Acetyl-2-pyridinyl)phenylmethanol

4-(5-Acetyl-2-pyridinyl)phenylmethanol

Cat. No.: B3801159
M. Wt: 227.26 g/mol
InChI Key: ZQXJXOVWNKMLIC-UHFFFAOYSA-N
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Description

4-(5-Acetyl-2-pyridinyl)phenylmethanol is a substituted phenylmethanol derivative featuring a pyridine ring at the para position of the benzyl alcohol group. The pyridine moiety is further substituted with an acetyl group at its 5-position. This structural complexity confers unique physicochemical properties, making it a candidate for applications in medicinal chemistry, materials science, and industrial processes.

Properties

IUPAC Name

1-[6-[4-(hydroxymethyl)phenyl]pyridin-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-10(17)13-6-7-14(15-8-13)12-4-2-11(9-16)3-5-12/h2-8,16H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQXJXOVWNKMLIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(C=C1)C2=CC=C(C=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Acetyl-2-pyridinyl)phenylmethanol typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

    Introduction of the Acetyl Group: The acetyl group can be introduced via Friedel-Crafts acylation, where the pyridine ring is treated with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Phenylmethanol Moiety: The phenylmethanol group can be attached through a Grignard reaction, where phenylmagnesium bromide reacts with the pyridine derivative to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(5-Acetyl-2-pyridinyl)phenylmethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are used.

Major Products Formed

    Oxidation: Formation of 4-(5-Acetyl-2-pyridinyl)benzaldehyde.

    Reduction: Formation of 4-(5-Hydroxy-2-pyridinyl)phenylmethanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(5-Acetyl-2-pyridinyl)phenylmethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(5-Acetyl-2-pyridinyl)phenylmethanol involves its interaction with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Research Implications and Gaps

  • Structural Diversity: Substitutents like acetyl, trifluoromethyl, and bromopyrimidinyl highlight the tunability of phenylmethanol derivatives for specific applications.
  • Synthesis Optimization : Further studies are needed to elucidate the target compound’s exact synthesis pathway and characterize its physicochemical properties (e.g., melting point, solubility).
  • Medicinal Potential: The acetyl-pyridinyl motif aligns with motifs seen in kinase inhibitors or antimicrobial agents, warranting exploration in pharmacological screens.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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